Ethyl 4-(3-bromoprop-1-en-1-yl)benzoate
Description
Ethyl 4-(3-bromoprop-1-en-1-yl)benzoate is an ethyl benzoate derivative featuring a brominated propenyl substituent at the para position of the aromatic ring. This compound combines the ester functionality of ethyl benzoate with a reactive bromoalkene group, making it a versatile intermediate in organic synthesis and medicinal chemistry. Its structure is characterized by spectroscopic methods such as NMR, MS, and FT-IR, akin to related ethyl benzoate derivatives .
Properties
CAS No. |
86911-08-2 |
|---|---|
Molecular Formula |
C12H13BrO2 |
Molecular Weight |
269.13 g/mol |
IUPAC Name |
ethyl 4-(3-bromoprop-1-enyl)benzoate |
InChI |
InChI=1S/C12H13BrO2/c1-2-15-12(14)11-7-5-10(6-8-11)4-3-9-13/h3-8H,2,9H2,1H3 |
InChI Key |
SIAKGEPHGPHTGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C=CCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 4-(3-bromoprop-1-en-1-yl)benzoate belongs to a broader class of substituted ethyl benzoates. Below is a detailed comparison with structurally analogous compounds, emphasizing substituent effects on reactivity, biological activity, and physicochemical properties.
Structural Analogues with Sulfonamide and Carbamoyl Groups
- Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1) Substituent: Sulfonamidobenzamide (SABA) core with a chlorophenylcarbamoyl group. Biological Activity: Demonstrates antimicrobial activity with a MIC of 0.45–0.9 mM against efflux-compromised E. coli (ΔtolC::tet). Key Difference: The sulfonamide and carbamoyl groups enhance bacterial target engagement compared to the bromopropenyl group in the target compound, which may prioritize reactivity over direct antimicrobial potency .
Pyridazine- and Isoxazole-Substituted Analogues
- Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) Substituent: Pyridazine ring linked via phenethylamine. Pharmacological Relevance: Pyridazine derivatives are known for cardiovascular and CNS activity. The extended conjugation in I-6230 likely improves binding to enzyme active sites compared to the shorter bromopropenyl chain .
- Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate (I-6473)
Amine-Functionalized Analogues in Polymer Chemistry
- Ethyl 4-(dimethylamino)benzoate Substituent: Dimethylamino group. Reactivity: Exhibits higher reactivity as a co-initiator in resin cements compared to 2-(dimethylamino) ethyl methacrylate, achieving superior polymer conversion degrees and physical properties. The electron-donating dimethylamino group enhances radical generation efficiency, whereas the bromopropenyl group’s electron-withdrawing nature might reduce such effects .
Brominated Analogues with Varied Substituent Placement
- Ethyl 4-([(4-bromo-2-formylphenoxy)acetyl]amino)benzoate Substituent: Bromoformylphenoxy-acetylamino group. Key Difference: The bromine atom is positioned on a phenolic ring rather than an alkenyl chain. This alters its reactivity profile, favoring aromatic electrophilic substitution over alkenyl cross-coupling .
Data Table: Comparative Analysis of Ethyl Benzoate Derivatives
Key Research Findings
- Reactivity : The bromopropenyl group in the target compound facilitates cross-coupling reactions, contrasting with sulfonamide or amine groups that prioritize biological interactions .
- Biological Potency : SABA1’s antimicrobial efficacy highlights the importance of sulfonamide/carbamoyl motifs, which are absent in the bromopropenyl derivative .
- Polymer Applications: Ethyl 4-(dimethylamino)benzoate outperforms methacrylate analogues in resin systems, suggesting substituent-dependent radical stabilization .
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